molecular formula C12H14F3NO B12091461 2-(4-(Trifluoromethoxy)phenyl)piperidine

2-(4-(Trifluoromethoxy)phenyl)piperidine

Cat. No.: B12091461
M. Wt: 245.24 g/mol
InChI Key: ARZICMOSEJKISH-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)piperidine is an organic compound with the molecular formula C12H14F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is widely used in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)piperidine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes. For example, it may act as a receptor antagonist in certain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Trifluoromethoxy)phenyl)piperidine is unique due to its specific combination of the trifluoromethoxy group and the piperidine ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]piperidine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11/h4-7,11,16H,1-3,8H2

InChI Key

ARZICMOSEJKISH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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